6-フェニルヘキシルイソチオシアネート

概要

説明

フェニルヘキシルイソチオシアネートは、イソチオシアネートファミリーに属する有機化合物です。 イソチオシアネートは、十字花科野菜に見られる二次代謝産物であるグルコシノレートの酵素的加水分解から生じる生物活性代謝産物です 。 フェニルヘキシルイソチオシアネートは、その潜在的な化学予防特性と、シトクロムP450酵素、抗酸化応答に関与するタンパク質、腫瘍発生、アポトーシス、細胞周期、転移など、さまざまな細胞内標的を調節する能力のために注目を集めています .

2. 製法

フェニルヘキシルイソチオシアネートは、いくつかの方法で合成できます。

置換反応: 新規な方法では、窒素保護下、ジメチルベンゼンを溶媒として、フェニルイソチオシアネートと対応するアミンの置換反応を行います。この方法は効率的で、収率は90%を超え、毒性が低く、コストが低く、安全性が高いことが特徴です。

ワンポット法: 別の方法は、まず第一級アミンと二硫化炭素を反応させることで、ジチオカルバミン酸塩をその場で生成し、次にシアヌル酸を脱硫剤として用いて、イソチオシアネート生成物を生成します。この方法は、スケールアップに適しており、水性条件下で行われます。

科学的研究の応用

Phenylhexyl isothiocyanate has a wide range of scientific research applications:

作用機序

フェニルヘキシルイソチオシアネートは、複数のメカニズムを通じてその効果を発揮します。

アポトーシスの誘導: ミトコンドリア経路およびFas死受容体経路を通じてアポトーシスを誘導します.

細胞周期の阻害: G0 / G1期で細胞周期停止を阻害します.

シグナル伝達経路の調節: PI3K / Aktシグナル伝達経路を調節し、ヒストンアセチル化と細胞生存率の阻害につながります.

P53活性の回復: 変異P53の活性を回復させ、P53経路を再活性化します.

生化学分析

Biochemical Properties

6-PHITC exhibits high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . It is known to interact with enzymes, proteins, and other biomolecules, affecting their function and contributing to its chemoprotective effects .

Cellular Effects

6-PHITC has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the activity of histone deacetylase (HDAC) in human cell lines established from colon, prostate, pancreatic, and breast cancer, and in leukemia cells . In another study, 6-PHITC was found to enhance the sensitivity of K562/A02 cell line to ADM, a chemotherapeutic drug .

Molecular Mechanism

The molecular mechanism of 6-PHITC involves multiple pathways. It is known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis and metastasis .

Temporal Effects in Laboratory Settings

The effects of 6-PHITC have been studied over time in laboratory settings. It has been found that the chemoprotective effects of 6-PHITC are comprehensive and long-lasting

Dosage Effects in Animal Models

In animal models, the effects of 6-PHITC vary with different dosages. For instance, dietary 6-PHITC has been found to reduce tumor size when given simultaneously with a carcinogen

Metabolic Pathways

6-PHITC is involved in the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway plays a crucial role in the metabolism of 6-PHITC.

準備方法

Phenylhexyl isothiocyanate can be synthesized through several methods:

Replacement Reaction: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection. This method is efficient, with yields exceeding 90%, and is characterized by low toxicity, low cost, and safety.

One-Pot Process: Another method involves the in situ generation of a dithiocarbamate salt from primary amines by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent. This method is suitable for scale-up activities and is performed under aqueous conditions.

化学反応の分析

フェニルヘキシルイソチオシアネートは、以下を含むさまざまな化学反応を起こします。

酸化: スルホキシドおよびスルホンを形成するために酸化することができます。

還元: 還元反応により、チオ尿素に変換できます。

これらの反応で使用される一般的な試薬および条件には、ジメチルベンゼンを溶媒、窒素保護、および穏やかな反応条件などがあります 。これらの反応から生成される主な生成物には、チオ尿素、スルホキシド、およびスルホンが含まれます。

4. 科学研究への応用

フェニルヘキシルイソチオシアネートは、幅広い科学研究への応用があります。

類似化合物との比較

フェニルヘキシルイソチオシアネートは、血液腫瘍細胞株に対する特異的な阻害効果と、変異P53活性を回復させる能力を持つため、イソチオシアネートの中でユニークな存在です 。類似の化合物には以下が含まれます。

アリルイソチオシアネート: 抗菌および抗炎症作用で知られています.

ベンジルイソチオシアネート: 強力な抗がん作用を示します.

フェネチルイソチオシアネート: 白血病および肺がんの予防および治療に使用されます.

スルフォラファン: がんに対する化学保護効果で知られています.

フェニルヘキシルイソチオシアネートは、ヒストン脱アセチル化酵素阻害剤と低メチル化剤の両方の機能を持ち、がん治療における治療的応用の有望な候補となっています .

特性

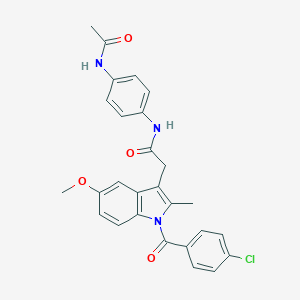

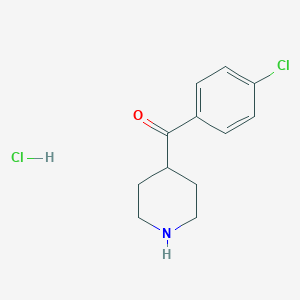

IUPAC Name |

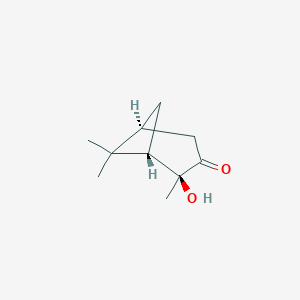

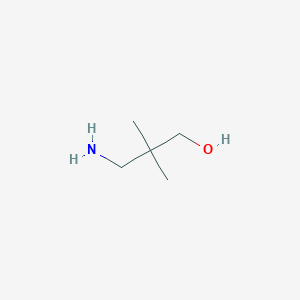

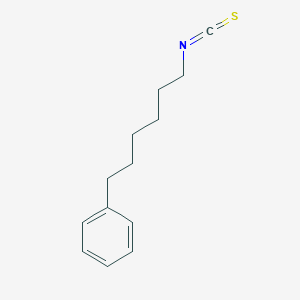

6-isothiocyanatohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NS/c15-12-14-11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWEQGIPZMBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021146 | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133920-06-6 | |

| Record name | (6-Isothiocyanatohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133920-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCB7WLT5ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-PHITC primarily targets cytochrome P450 enzymes, acting as a mechanism-based inactivator. [, ] This inhibition disrupts the metabolic activation of carcinogens, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), ultimately reducing DNA adduct formation and tumorigenesis. [, , , , , ]

ANone: Molecular Formula: C13H17NS Molecular Weight: 219.34 g/mol Spectroscopic Data:* While the provided articles don't detail specific spectroscopic data, 6-PHITC's structure can be confirmed through techniques like NMR and mass spectrometry.

ANone: The provided research focuses primarily on the biological activity of 6-PHITC. Information regarding its material compatibility and stability under various conditions is limited.

A: 6-PHITC is not typically considered a catalyst. Its primary mode of action involves irreversible binding to cytochrome P450 enzymes, leading to inhibition rather than catalysis. []

A: Increasing the alkyl chain length in arylalkyl isothiocyanates generally enhances their inhibitory activity against NNK-induced lung tumorigenesis. [, ] For instance, 6-PHITC demonstrates greater potency than phenethyl isothiocyanate (PEITC) with a shorter alkyl chain. [, , , ] The presence of the phenyl moiety is not essential for inhibitory activity, as alkyl isothiocyanates also exhibit significant effects. []

A: While the research primarily focuses on 6-PHITC's biological effects, studies with similar isothiocyanates suggest thiol conjugates, such as glutathione and N-acetyl-L-cysteine conjugates, exhibit different stabilities and can influence their inhibitory activity. [, ] Further research is needed to determine the stability of 6-PHITC under various conditions and explore potential formulation strategies.

A: Studies in F344 rats have shown that 6-PHITC is well-absorbed after oral administration and exhibits a longer half-life in the lungs compared to PEITC. [] It undergoes extensive metabolism, with a significant portion excreted in feces. [] 6-PHITC effectively inhibits NNK-induced lung tumorigenesis in both rats and mice. [, , , , , ]

ANone: The development of resistance to 6-PHITC has not been directly addressed in the provided research.

A: While considered a promising chemopreventive agent, 6-PHITC has shown a promoting effect on esophageal carcinogenesis in rats treated with N-nitrosomethylbenzylamine. [, , , ] This contrasting effect highlights the importance of further investigating the potential toxicity and long-term effects of 6-PHITC in different tissues and models.

ANone: The provided research focuses on the chemopreventive potential of 6-PHITC and doesn't delve into specific drug delivery or targeting strategies.

A: Common analytical techniques for studying 6-PHITC and its metabolites include high-performance liquid chromatography (HPLC) [, ], often coupled with radiometric detection when using radiolabeled compounds. [, ]

ANone: As 6-PHITC is primarily a research compound, information regarding its large-scale manufacturing, quality control, and distribution practices is limited in the provided scientific literature.

ANone: The provided research focuses on the chemopreventive aspects of 6-PHITC and does not address its potential immunogenicity or effects on immunological responses.

ANone: The research articles provided do not specifically investigate the interactions of 6-PHITC with drug transporters.

A: 6-PHITC is a potent inhibitor of cytochrome P450 enzymes, particularly those involved in the metabolic activation of carcinogens like NNK. [, , , , , , ] This inhibition can affect the metabolism of other xenobiotics, potentially leading to drug interactions.

ANone: The research primarily focuses on the chemopreventive activity of 6-PHITC, and specific information on its biocompatibility and biodegradability is not elaborated upon in the provided articles.

A: Other arylalkyl isothiocyanates, such as PEITC, PBITC, and naturally occurring isothiocyanates found in cruciferous vegetables, have shown similar chemopreventive effects. [, , , ] The choice of compound might depend on factors like potency, availability, and potential toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。